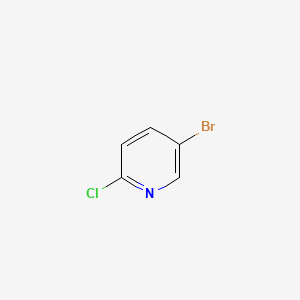

5-Bromo-2-chloropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAOEIWYQVXZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370293 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-30-3 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both bromine and chlorine substituents on the pyridine ring, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on experimental protocols and logical workflows to aid researchers in its effective utilization.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature, typically appearing as an off-white to light yellow powder.[1] The presence of both a bromine and a chlorine atom on the pyridine ring imparts distinct reactivity to the molecule, making it a valuable synthon for a variety of chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClN | [2] |

| Molecular Weight | 192.44 g/mol | [2] |

| Melting Point | 65-69 °C | [3] |

| Boiling Point | 205 °C (predicted) | [4] |

| Density | 1.778 g/cm³ (estimate) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL); Slightly soluble in Chloroform and Ethyl Acetate (B1210297); Insoluble in water. | [5][6] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

Structural Information

The structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The IUPAC name for this compound is this compound.

Chemical Structure:

SMILES: Clc1ccc(Br)cn1

InChI Key: PEAOEIWYQVXZMB-UHFFFAOYSA-N

Experimental Protocols

This compound is a key substrate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Below are detailed experimental protocols for its synthesis and its application in common palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 6-chloropyridin-3-amine followed by a Sandmeyer-type reaction.

Materials:

-

6-Chloropyridin-3-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Sodium carbonate

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve 6-chloropyridin-3-ylamine in 48% HBr solution with stirring at room temperature.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature at -10 °C.

-

After the addition is complete, add a solution of copper(I) bromide in 48% HBr dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Neutralize the mixture with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound.[1]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyridine.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Solvent (e.g., DMF or THF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the copper(I) iodide (e.g., 10 mol%).

-

Flush the flask with an inert gas.

-

Add the degassed solvent and the amine base (2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction mixture and dilute it with an organic solvent.

-

Filter the mixture through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-chloro-5-alkynylpyridine.

Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 3 mol%), and the base (1.4 eq).

-

Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until completion.

-

Cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 5-amino-2-chloropyridine (B41692) derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and functionalization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Cross-coupling reactions of this compound.

References

- 1. This compound | 53939-30-3 [chemicalbook.com]

- 2. This compound | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 53939-30-3 [m.chemicalbook.com]

- 4. This compound(53939-30-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 39232-85-4 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-chloropyridine (CAS Number: 53939-30-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of both bromine and chlorine substituents on the pyridine (B92270) ring, allow for selective and versatile functionalization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for key synthetic transformations and an examination of the signaling pathways targeted by molecules derived from this intermediate are presented.

Chemical and Physical Properties

This compound is a stable, off-white to yellow crystalline solid at room temperature. Its distinct reactivity at the C-2 and C-5 positions makes it a highly sought-after intermediate in multi-step synthetic sequences. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 53939-30-3 | [1][2] |

| Molecular Formula | C₅H₃BrClN | [1][2] |

| Molecular Weight | 192.44 g/mol | [1][2] |

| Appearance | Off-white to yellow powder/crystal | [1][2] |

| Melting Point | 65-69 °C | [1][2] |

| Boiling Point | 221-223 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water. | [1] |

| Synonyms | 2-Chloro-5-bromopyridine | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. A summary of available spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra available in databases like ChemicalBook and SpectraBase. |

| ¹³C NMR | Spectra available in databases like ChemicalBook. |

| IR Spectroscopy | Spectra available in databases like ChemicalBook and PubChem. |

| Mass Spectrometry | Mass spectra available in databases like PubChem. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the halogenation of pyridine precursors. One common method involves the reaction of 2-chloropyridine (B119429) with N-bromosuccinimide.[1] Another approach starts from 2-hydroxypyridine, which is first brominated and then chlorinated using reagents like phosphorus oxychloride.[2]

A one-step synthesis method has also been reported, utilizing 2-hydroxypyrimidine, hydrobromic acid, hydrogen peroxide, and phosphorus oxychloride, which is designed to improve efficiency and raw material utilization.[2]

Applications in Organic Synthesis

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its synthetic utility. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond can be substituted under specific conditions, allowing for sequential and regioselective functionalization.

This dual reactivity makes it a valuable precursor for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] Its incorporation into molecules can enhance binding affinity to biological targets or improve metabolic stability.[2]

Key Synthetic Transformations

This compound is a versatile substrate for several key cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Sonogashira Coupling: For the formation of C-C triple bonds.

The ability to selectively functionalize either the bromo or chloro position by carefully choosing the reaction conditions is a significant advantage in complex molecule synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and its analogs. These protocols are intended as a guide and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a halopyridine, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a halopyridine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos or BINAP, 3-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

-

Add the solvent, followed by this compound and the amine.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

-

After cooling, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Application in Drug Discovery: Synthesis of Macitentan

A prominent example of the application of a close analog, 5-bromo-2-chloropyrimidine, is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The synthesis involves the coupling of a sulfamide (B24259) intermediate with 5-bromo-2-chloropyrimidine.

Experimental Workflow for a Key Step in Macitentan Synthesis

The final step in the synthesis of Macitentan involves the reaction of an advanced intermediate with 5-bromo-2-chloropyrimidine. A general workflow for this type of reaction is depicted below.

Signaling Pathways

The therapeutic agents synthesized using this compound as a building block often target specific signaling pathways involved in disease pathogenesis.

Endothelin Receptor Signaling Pathway

Macitentan, synthesized using a pyrimidine (B1678525) analog of this compound, is a dual antagonist of endothelin receptors (ET-A and ET-B). The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Its dysregulation is implicated in pulmonary arterial hypertension.

BCR-ABL Signaling Pathway

Halogenated pyridines and pyrimidines are common scaffolds for the development of kinase inhibitors. For instance, derivatives of the closely related 2,5-dichloropyrimidine (B52856) have been identified as covalent inhibitors of MSK1 kinase. A well-studied signaling pathway often targeted by kinase inhibitors in cancer therapy is the BCR-ABL pathway, which is constitutively active in chronic myeloid leukemia (CML).

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its value in the pharmaceutical and agrochemical industries is well-established, driven by the ability to undergo regioselective functionalization to produce complex, high-value molecules. The successful application of its analogs in the synthesis of approved drugs like Macitentan underscores its importance in drug discovery and development. A thorough understanding of its reactivity and the biological pathways targeted by its derivatives will continue to fuel innovation in the life sciences.

References

Synthesis of 5-Bromo-2-chloropyridine from 2-Hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 5-bromo-2-chloropyridine, a critical intermediate in the pharmaceutical industry, starting from 2-hydroxypyrimidine (B189755). The document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow diagrams. This compound's utility as a versatile building block in the synthesis of diverse biologically active molecules, including anticancer and antiviral agents, underscores the importance of efficient and scalable synthetic methods.[1][2]

Introduction

This compound is a key heterocyclic compound featuring two reactive sites that allow for sequential and regioselective functionalization.[2] The primary synthetic approach from 2-hydroxypyrimidine involves two key transformations: bromination of the pyrimidine (B1678525) ring at the 5-position and subsequent chlorination of the 2-hydroxy group.[1] Variations in reagents and process strategies define the different synthetic methods available. This guide explores both traditional two-step processes and more streamlined one-pot syntheses.

Synthetic Pathways

The synthesis of this compound from 2-hydroxypyrimidine can be broadly categorized into two main strategies: a sequential two-step synthesis and a one-pot synthesis.

Two-Step Synthesis

The more traditional and widely documented approach involves the initial bromination of 2-hydroxypyrimidine to yield the intermediate 5-bromo-2-hydroxypyrimidine (B17364). This intermediate is then subjected to a chlorination reaction to produce the final product.

Caption: General workflow for the two-step synthesis of this compound.

One-Pot Synthesis

To improve process efficiency, a one-pot synthesis has been developed. This method combines the bromination and chlorination steps in a single reaction vessel, avoiding the isolation of the intermediate.[3] This approach can simplify the production process and increase overall efficiency.

Caption: Simplified workflow for the one-pot synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from various reported synthetic methods.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Purity | Key Advantages | Key Disadvantages |

| Bromination | ||||||||

| Method 1A | 2-Hydroxypyrimidine | Hydrobromic acid (20 wt%), Hydrogen peroxide (10 wt%) | 8 hours | 100°C | - | - | One-step intermediate formation.[3] | Requires careful control of conditions.[1] |

| Method 1B | 2-Hydroxypyrimidine | Hydrobromic acid (35 wt%), Hydrogen peroxide (30 wt%) | 12 hours | 40°C | - | - | Milder conditions than Method 1A. | Longer reaction time. |

| Method 1C | 2-Hydroxypyrimidine | Hydrobromic acid (50 wt%), Hydrogen peroxide (50 wt%) | 14 hours | 30°C | - | - | Higher concentration of reagents. | Longer reaction time. |

| Method 1D | 2-Hydroxypyrimidine | Tribromopyridine, Toluene (B28343) | 8 hours | 80°C | 80% | - | Avoids the use of elemental bromine.[4] | - |

| Chlorination | ||||||||

| Method 2A | 5-Bromo-2-hydroxypyrimidine | Phosphorus oxychloride (POCl₃), Toluene, Triethylamine | 6 hours | 80-85°C | - | >98% | Established and widely used method.[1][5] | Use of highly toxic and corrosive POCl₃.[1][4] |

| Method 2B | 5-Bromo-2-hydroxypyrimidine | N,N-Dimethylformamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid | 12 hours | 40°C | 91% | 99.76% | Avoids the use of POCl₃, less hazardous.[1][4] | Longer reaction time.[1][4] |

| One-Pot Synthesis | ||||||||

| Method 3 | 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, Organic amine | 8-14 hours | 30-100°C | High | - | Simplified process, increased production efficiency.[1] | Multi-stage in a single pot, requires careful control.[1] |

Experimental Protocols

Method 1: Bromination of 2-Hydroxypyrimidine

Embodiment (based on Method 1B):

-

In a suitable reaction vessel, combine 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of hydrobromic acid (35 wt%). The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1.

-

Add 226.7 g of hydrogen peroxide (30 wt%), corresponding to a 2:1 molar ratio with 2-hydroxypyrimidine.

-

Heat the reaction mixture to 40°C and maintain this temperature for 12 hours to produce 5-bromo-2-hydroxypyrimidine.

-

After the reaction, add catalase (150 IU/mL of reaction solution) and stir for 30 minutes.

-

Cool the mixture to ≤10°C and filter under reduced pressure to collect the solid product.

-

Dry the product at 75°C for 5 hours.

Method 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

Embodiment A (using Phosphorus Oxychloride): [1][5]

-

In a reaction flask under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.

-

At 35°C, add 40.5 g of triethylamine.

-

Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (<2%).

-

Cool the reaction and concentrate under reduced pressure to remove most of the toluene and phosphorus oxychloride.

-

Pour the reaction mixture into water at 10°C and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

-

Isolate and purify the product, 5-bromo-2-chloropyrimidine (B32469).

Embodiment B (using Hydrochloric Acid with a Phase Transfer Catalyst): [1][4]

-

In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).

-

Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.

-

Place the flask in a 40°C oil bath and stir for 12 hours.

-

Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 14.1 g of 5-bromo-2-chloropyrimidine (91% yield, 99.76% purity).[4][5]

Conclusion

The synthesis of this compound from 2-hydroxypyrimidine can be achieved through various effective methods. The choice of a particular synthetic route will depend on factors such as scale, available equipment, safety considerations, and desired purity. While the traditional two-step method using phosphorus oxychloride is well-established, newer methods utilizing less hazardous reagents or one-pot procedures offer significant advantages in terms of environmental impact and process efficiency. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development to select and implement the most suitable synthetic strategy for their needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents on the pyridine ring, which allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, with a focus on its role in modern drug discovery.

Physicochemical and Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₃BrClN[3] |

| Molecular Weight | 192.44 g/mol [3] |

| CAS Number | 53939-30-3[3] |

| Appearance | Off-white to yellow powder/crystal[1][4] |

| Melting Point | 65-69 °C[5] |

| IUPAC Name | This compound[3] |

| SMILES | Clc1ccc(Br)cn1[5] |

| InChI Key | PEAOEIWYQVXZMB-UHFFFAOYSA-N[5] |

Key Synthetic Applications in Drug Discovery

The unique electronic and steric properties of this compound make it an ideal scaffold for the synthesis of complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the chlorine atom at the 2-position can undergo nucleophilic aromatic substitution.[1][2] This differential reactivity is a cornerstone of its synthetic utility, enabling the stepwise construction of highly functionalized pyridine derivatives.

One of the most prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a powerful tool for creating biaryl structures, which are common motifs in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is based on established methodologies and should be adapted and optimized for specific substrates and scales.[6][7][8]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[6]

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate (B84403) [K₃PO₄], 2.0 equivalents)[6]

-

Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[6]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

-

Preparation: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at a desired temperature (e.g., 90 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica (B1680970) gel, to yield the desired 2-chloro-5-arylpyridine.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: A flowchart of the Suzuki-Miyaura coupling experimental workflow.

Conclusion

This compound is a cornerstone building block in synthetic organic chemistry, offering a reliable and versatile platform for the development of novel compounds. Its well-defined reactivity allows for strategic and selective functionalization, making it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential in the discovery and development of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of 5-Bromo-2-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-bromo-2-chloropyridine (CAS No: 53939-30-3). The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this important chemical intermediate used in pharmaceutical and agrochemical research. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.42 | d | 2.5 | H-6 |

| 7.95 | dd | 8.5, 2.5 | H-4 |

| 7.40 | d | 8.5 | H-3 |

Solvent: DMSO-d6. Spectrometer Frequency: 500.134 MHz. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | C-2 |

| 150.8 | C-6 |

| 142.3 | C-4 |

| 125.1 | C-3 |

| 118.5 | C-5 |

Note: Specific quantitative ¹³C NMR data for this compound is available from sources such as ChemicalBook but may require subscription access.[2] The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Weak-Medium | C-H aromatic stretching |

| 1560-1540 | Medium-Strong | C=C aromatic ring stretching |

| 1450-1430 | Medium-Strong | C=C aromatic ring stretching |

| 1120-1080 | Strong | C-Cl stretching |

| 1050-1000 | Strong | C-Br stretching |

| 880-800 | Strong | C-H out-of-plane bending |

Note: IR spectra for this compound are available from sources like ChemicalBook and PubChem.[3][4] The table represents characteristic absorption bands for this type of compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 191 | 99 | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 193 | 100 | [M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) - Top Peak[3] |

| 195 | 32 | [M]⁺ (with ⁸¹Br, ³⁷Cl) |

| 156 | 15 | [M-Cl]⁺ |

| 114 | 20 | [M-Br]⁺ |

| 76 | 25 | [C₄H₂N]⁺ |

Note: The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. Data sourced from PubChem.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[5] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[6] For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm.[7][8] The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) or KBr pellet method.[9][10] For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[10] For the KBr method, approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11] A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source.[12][13] The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[14] The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[12][13] The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(53939-30-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(53939-30-3) IR Spectrum [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bitesizebio.com [bitesizebio.com]

Navigating the Regioselectivity of 5-Bromo-2-chloropyrimidine: A Technical Guide to C-Br vs. C-Cl Bond Reactivity

A comprehensive analysis for researchers, scientists, and drug development professionals.

Note to the reader: This technical guide focuses on the reactivity of 5-bromo-2-chloropyrimidine (B32469). While the user query specified 5-bromo-2-chloropyridine, the available scientific literature predominantly addresses the pyrimidine (B1678525) analogue. The principles of carbon-halogen bond reactivity discussed herein are largely applicable to the pyridine (B92270) system, but the experimental details are specific to 5-bromo-2-chloropyrimidine.

Introduction: The Dichotomy of Halogen Reactivity

5-Bromo-2-chloropyrimidine is a versatile building block in medicinal chemistry and materials science, offering two distinct reaction sites for synthetic elaboration.[1] The differential reactivity of the carbon-bromine (C-Br) bond at the 5-position and the carbon-chlorine (C-Cl) bond at the 2-position allows for selective functionalization, a critical aspect in the synthesis of complex molecules.[2][3]

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl.[1] This trend is governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond.[4][5] Consequently, the C-Br bond at the 5-position of 5-bromo-2-chloropyrimidine is the more reactive site in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3]

Conversely, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond at the 2-position towards nucleophilic aromatic substitution (SNAr).[3][6] This allows for a complementary reactivity profile, enabling the selective introduction of nucleophiles at this position. The strategic manipulation of reaction conditions allows for the targeted functionalization of either the C-Br or the C-Cl bond, providing a powerful tool for synthetic chemists.

Comparative Reactivity in Key Transformations

The selective functionalization of 5-bromo-2-chloropyrimidine is highly dependent on the choice of reaction conditions. The following table summarizes the general reactivity patterns and recommended conditions for achieving selectivity.

| Reaction Type | More Reactive Site | Typical Conditions | Notes |

| Palladium-Catalyzed Cross-Coupling | |||

| Suzuki-Miyaura Coupling | C-Br (5-position) | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453)/H₂O, 90 °C | Milder conditions favor reaction at the C-Br bond.[1][7] |

| Buchwald-Hartwig Amination | C-Br (5-position) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C | Careful selection of ligand and base is crucial for selectivity.[1][2] |

| Sonogashira Coupling | C-Br (5-position) | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | The copper(I) co-catalyst is a key component.[1] |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl (2-position) | Strong nucleophile (e.g., alkoxide, amine), polar aprotic solvent (e.g., DMF, DMSO) | The electron-withdrawing pyrimidine ring activates the 2-position.[3][6] |

Experimental Protocols

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the 5-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 5-bromo-2-chloropyrimidine at the C-Br bond.

Reaction Scheme:

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

-

In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at the 5-Position

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of 5-bromo-2-chloropyrimidine at the C-Br bond.

Reaction Scheme:

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Degassed solvent (e.g., toluene)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[1]

-

Evacuate and backfill the vessel with an inert gas.[1]

-

Add the degassed solvent.[1]

-

Add 5-bromo-2-chloropyrimidine and the amine.[1]

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

After cooling, quench the reaction with water and extract with an organic solvent.[1]

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by chromatography.

Visualizing Reaction Pathways and Workflows

General Experimental Workflow for Cross-Coupling Reactions

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selective Reactivity of 5-Bromo-2-chloropyrimidine

Caption: Differential reactivity of C-Br and C-Cl bonds in 5-bromo-2-chloropyrimidine.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in 5-bromo-2-chloropyrimidine offers a valuable strategic advantage in the synthesis of complex substituted pyrimidines. By carefully selecting the reaction type and conditions, researchers can achieve a high degree of regioselectivity. The greater lability of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the introduction of carbon and nitrogen substituents at the 5-position, while the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. A thorough understanding of these reactivity principles is essential for leveraging the full synthetic potential of this versatile building block in drug discovery and materials science.

References

The Linchpin of Synthesis: A Technical Guide to the Cross-Coupling Mechanisms of 5-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery and development of novel therapeutic agents and functional materials. Among the myriad of building blocks available, 5-bromo-2-chloropyridine has emerged as a particularly versatile and valuable synthon. Its unique electronic properties and the differential reactivity of its two halogen substituents provide a powerful platform for selective chemical modification through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key cross-coupling reactions, offering a comprehensive resource for researchers in the field.

The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 2-position.[3][4][5] This disparity allows for highly selective functionalization at the 5-position under milder reaction conditions, while the less reactive 2-position can be targeted in a subsequent step, often requiring more forcing conditions or specialized catalytic systems.[1]

The Catalytic Cycles: A Mechanistic Overview

The versatility of this compound is showcased in its successful application in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While the specific coupling partners differ, these transformations share a common mechanistic framework centered around a Pd(0)/Pd(II) catalytic cycle. This cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][6][7]

Oxidative Addition: The Initiating Step

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species.[3][6] This is often the rate-determining step of the reaction.[3][6] The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[8][9] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the 5-position of this compound.[3][10]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][11] Following the initial oxidative addition, the catalytic cycle proceeds through a transmetalation step. In this stage, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[11][12] This step is typically facilitated by a base, which activates the organoboron species.[13] The final step is reductive elimination, where the two organic ligands on the palladium complex couple to form the new C-C bond, and the Pd(0) catalyst is regenerated.[8][14]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with amines.[7] The mechanism follows a similar catalytic cycle to the Suzuki-Miyaura coupling. After oxidative addition, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[7][15] Subsequent reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[16][17] The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond.[18][19] The final steps involve a β-hydride elimination to form the product and a base-mediated reductive elimination to regenerate the Pd(0) catalyst.[18][19]

Quantitative Data Summary

The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the selective functionalization at the C-5 position.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Not Specified | [20] |

| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified | [3] |

| Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Not Specified | [21] |

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Various amines | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene (B28343) | Not Specified | Not Specified | [3] |

| Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | Not Specified | Not Specified | [1] |

| Primary/Secondary Amine | Not Specified | Not Specified | Cs₂CO₃ | Not Specified | Not Specified | Not Specified | [20] |

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound, based on commonly cited procedures.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3][20]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[2][3]

-

Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[1][2]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2][21]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[21]

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP or Xantphos, 1.5-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv).[1][3]

-

Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv).[1]

-

Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress.

-

Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.[1]

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, primarily due to the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. A thorough understanding of the underlying mechanistic principles of these reactions—oxidative addition, transmetalation, and reductive elimination—is crucial for the rational design of synthetic strategies and the optimization of reaction conditions. This guide provides a foundational resource for researchers, enabling the effective utilization of this compound in the development of complex molecules with potential applications in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. oxidative addition and palladium coupling [employees.csbsju.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Reductive elimination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Discovery and Synthetic Evolution of 5-Bromo-2-chloropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a pivotal heterocyclic intermediate, indispensable in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring two distinct halogen atoms on the pyridine (B92270) ring, offers a versatile platform for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, and quantitative data are summarized to facilitate comparison. Furthermore, this guide elucidates the role of this compound in medicinal chemistry, with a focus on the signaling pathways of its derivatives, exemplified by the endothelin receptor antagonist, Macitentan.

Introduction

This compound (CAS No. 53939-30-3) is a crystalline solid, typically appearing as an off-white to yellow powder, with a melting point in the range of 65-69 °C.[1][2] Its molecular structure, possessing both a bromine and a chlorine atom on the pyridine scaffold, imparts differential reactivity at the C-2 and C-5 positions. This characteristic is instrumental in its utility as a building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it a highly sought-after intermediate in the development of complex molecules.

Discovery and Historical Context

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as its initial preparation was likely part of broader investigations into the synthesis and reactivity of halopyridines, rather than the primary focus of a singular publication. The systematic study of pyridine and its derivatives gained significant momentum in the late 19th and early 20th centuries, with foundational work on pyridine synthesis by chemists like Hantzsch and Chichibabin.[3][4]

The development of reliable methods for the selective halogenation of the pyridine ring was a key area of research throughout the mid-20th century. Early methods often involved direct halogenation of pyridine, which typically resulted in mixtures of isomers and was difficult to control. The evolution of synthetic strategies, such as the Sandmeyer reaction, provided more controlled pathways to introduce halogens onto the pyridine ring from amino-substituted precursors.[5] While a definitive "discovery" paper for this compound is not readily apparent, its emergence as a commercially available and widely used intermediate is a testament to the advancements in synthetic pyridine chemistry.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of this compound has evolved from classical multi-step procedures to more streamlined and efficient one-pot methodologies, driven by the demands of the pharmaceutical and agrochemical industries for cost-effective and scalable processes.

Early Synthetic Approaches: The Sandmeyer Reaction

One of the classical and most reliable methods for the introduction of a halogen onto an aromatic ring is the Sandmeyer reaction.[5] This approach involves the diazotization of an amino group, followed by its displacement with a halide. For the synthesis of this compound, this would typically start from 2-amino-5-bromopyridine (B118841) or 6-chloro-pyridin-3-ylamine.

A general procedure starting from 6-chloro-pyridin-3-ylamine involves its diazotization in the presence of hydrobromic acid and a nitrite (B80452) source, followed by the introduction of a copper(I) bromide catalyst to facilitate the displacement of the diazonium group with bromide.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (General)

-

Diazotization: 6-Chloro-pyridin-3-ylamine is dissolved in an aqueous solution of hydrobromic acid (48%) and cooled to -10 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 0 °C. The mixture is stirred for a period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up: The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

Synthesis from 2-Hydroxypyridine Derivatives

A prevalent and economically viable route to this compound begins with 2-hydroxypyrimidine (B189755). This multi-step process involves the bromination of the pyridine ring followed by the conversion of the hydroxyl group to a chlorine atom.

Step 1: Bromination of 2-Hydroxypyrimidine

The bromination of 2-hydroxypyrimidine is typically achieved using a brominating agent in a suitable solvent. Traditional methods often employed elemental bromine in acetic acid, but this approach suffers from low atom economy and the hazardous nature of bromine.[7] More recent methods utilize alternative brominating agents.

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine (B17364)

The conversion of the hydroxyl group to a chlorine is commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 5-Bromo-2-hydroxypyrimidine

-

To a suspension of 5-bromo-2-hydroxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride is added.

-

An organic base, such as triethylamine, is added portion-wise.

-

The reaction mixture is heated (e.g., to 80-85 °C) and stirred for several hours, with the reaction progress monitored by HPLC.

-

After completion, the excess phosphorus oxychloride and solvent are removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with an aqueous base (e.g., sodium carbonate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Modern One-Pot Synthesis

To enhance efficiency and reduce waste, one-pot synthetic methods have been developed. A notable example is a patented one-step synthesis starting from 2-hydroxypyrimidine.[7] This process combines the bromination and chlorination steps in a single reaction vessel, significantly simplifying the production process.

Experimental Protocol: One-Pot Synthesis from 2-Hydroxypyrimidine

-

Bromination: 2-Hydroxypyrimidine is mixed with hydrobromic acid. Hydrogen peroxide is then added to catalyze the bromination reaction. The mixture is heated to produce the intermediate, 5-bromo-2-hydroxypyrimidine.

-

Chlorination: Without isolation of the intermediate, a chlorinating agent (e.g., phosphorus oxychloride) and an organic amine catalyst are added to the reaction mixture.

-

The mixture is heated to effect the chlorination.

-

Work-up: After the reaction is complete, the mixture is purified to yield this compound. This method has been reported to significantly improve production efficiency and the utilization of bromine.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for this compound and its precursors.

Table 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

| Starting Material | Brominating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Hydroxypyrimidine | HBr / H₂O₂ | - | 8 | 100 | - | - | [7] |

| 2-Hydroxypyrimidine | HBr / H₂O₂ | - | 12 | 40 | - | - | [7] |

| 2-Hydroxypyrimidine | HBr / H₂O₂ | - | 14 | 30 | - | - | [7] |

Table 2: Synthesis of this compound

| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, Organic Amine | - | - | 30-100 | 96.2 - 99.4 | 98.4 - 98.9 | [7] |

| 6-Chloro-pyridin-3-ylamine | HBr, NaNO₂, CuBr | H₂O | - | -10 to RT | - | - | [6] |

Visualization of Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow.

Caption: Key synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

Applications in Drug Development: The Case of Macitentan

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals. A prominent example is Macitentan, a dual endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH).[8][9]

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of PAH by binding to its receptors, endothelin receptor type A (ETA) and type B (ETB), on vascular smooth muscle cells.[8][10] This binding triggers a signaling cascade that leads to vasoconstriction, cell proliferation, fibrosis, and inflammation.[8]

The activation of ETA and ETB receptors, which are Gq-protein coupled receptors, stimulates phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[10] DAG activates protein kinase C (PKC), which contributes to cell growth and proliferation.

Macitentan functions as a competitive antagonist of both ETA and ETB receptors, thereby blocking the binding of ET-1 and inhibiting its downstream pathological effects.[8] By preventing this signaling cascade, Macitentan leads to vasodilation and has anti-proliferative effects on vascular smooth muscle cells, which are beneficial in the management of PAH.[8]

Caption: Macitentan's antagonism of the endothelin signaling pathway.

Conclusion

This compound has established itself as a cornerstone intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors. While its precise origins are embedded within the broader history of pyridine chemistry, the evolution of its synthesis reflects a continuous drive towards greater efficiency, safety, and scalability. The development of one-pot procedures from readily available starting materials exemplifies this progress. The dual reactivity of its halogen substituents provides a robust platform for the construction of complex molecular architectures, as demonstrated by its critical role in the synthesis of life-saving drugs like Macitentan. A thorough understanding of the synthetic routes to this compound and the biological pathways of its derivatives is paramount for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel and impactful chemical entities.

References

- 1. This compound | 53939-30-3 | FB06182 [biosynth.com]

- 2. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 53939-30-3 [chemicalbook.com]

- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 8. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 9. Macitentan (Opsumit) for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

An In-depth Technical Guide to the Physical Properties of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] A thorough understanding of its physical properties, including melting point, boiling point, and solubility, is critical for its formulation, development, and clinical application. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and a summary of the relevant signaling pathways.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) like Osimertinib are fundamental to its behavior, from manufacturing and formulation to its pharmacokinetic profile in vivo.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For Osimertinib mesylate, the melting point is consistently reported to be at a high temperature, signifying a stable crystal lattice.

Data Summary: Physical Properties of Osimertinib

| Physical Property | Value | Notes |

| Melting Point | >232°C (with decomposition)[2][3] | Indicates high thermal stability. |

| Approx. 248°C[4] | From regulatory filings. | |

| Boiling Point | Not available | Due to decomposition at high temperatures, a boiling point is not practically determinable. |

| Solubility | ||

| In Water | Slightly soluble (3.1 mg/mL at 37°C)[5] | pH-dependent. |

| Very slightly soluble (924 ± 6.06 µg/mL)[6] | At unspecified pH. | |

| Insoluble[7] | General qualitative assessment. | |

| In DMSO | 5 mg/mL (8.39 mM)[7] | Fresh DMSO recommended. |

| In Ethanol | Insoluble[7] |

Boiling Point

Due to its high melting point and subsequent decomposition, a boiling point for Osimertinib has not been experimentally determined. For complex organic molecules like Osimertinib, thermal decomposition often occurs before boiling can be observed at atmospheric pressure.

Solubility

The solubility of Osimertinib is a critical factor influencing its oral bioavailability. As a weakly basic compound, its solubility is pH-dependent. It is sparingly soluble at a low pH of 1.2 and slightly soluble at a higher pH of 7.[8]

Conflicting reports on its precise water solubility exist, which may be attributable to differences in experimental conditions such as pH, temperature, and the specific salt form used. For instance, one study reports a solubility of 3.1 mg/mL in water at 37°C, while another found it to be 924 ± 6.06 µg/mL.[5][6] In organic solvents, it is soluble in DMSO but insoluble in ethanol.[7]

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[9][10] It covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][11] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[10][12]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of Osimertinib, based on established pharmacopeial guidelines.

Melting Point Determination (Capillary Method - USP <741>)

This protocol outlines the determination of the melting range of Osimertinib using the capillary method as described in the United States Pharmacopeia (USP).[13][14][15]

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)[13]

-

Thermometer calibrated against USP Melting Point Reference Standards

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder the dry Osimertinib sample using a mortar and pestle.

-

Capillary Loading: Charge the capillary tube with the powdered sample to form a column of 2.5 - 3.5 mm in height when packed tightly.[13]

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating: Heat the block to a temperature approximately 5°C below the expected melting point of Osimertinib.[14]

-

Ramping: Once the temperature is within 5°C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C/minute.[13]

-

Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method - OECD 105)

This protocol describes the shake-flask method for determining the water solubility of Osimertinib, a method recommended by the Organisation for Economic Co-operation and Development (OECD).[16]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Addition of Substance: Add an excess amount of Osimertinib to each flask containing the buffered solutions.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of dissolved Osimertinib using a validated analytical method such as HPLC-UV.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Conclusion

Osimertinib is a thermally stable compound with a high melting point and pH-dependent aqueous solubility. A comprehensive understanding of these physical properties is essential for its continued development and effective clinical use. The provided experimental protocols offer a standardized approach for the characterization of Osimertinib and similar pharmaceutical compounds, ensuring data consistency and reliability for research and regulatory purposes. The intricate mechanism of action, targeting specific EGFR mutations, underscores the importance of a multi-faceted approach to drug development, where physical properties and biological activity are intrinsically linked.

References

- 1. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Osimertinib mesylate CAS#: 1421373-66-1 [m.chemicalbook.com]

- 3. Osimertinib mesylate | 1421373-66-1 [amp.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. oaji.net [oaji.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 12. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thinksrs.com [thinksrs.com]

- 14. scribd.com [scribd.com]

- 15. uspbpep.com [uspbpep.com]

- 16. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 5-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals